1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Descripción general

Descripción

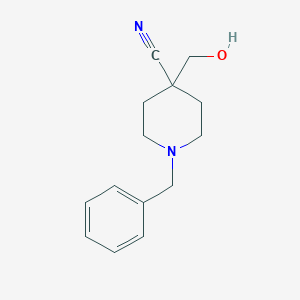

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a heterocyclic compound with the molecular formula C14H18N2O. It is characterized by a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a carbonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can be synthesized through a multi-step process involving the following key steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde and a reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

Substitution: Benzyl chloride, sodium cyanide, potassium cyanide.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity. For instance, derivatives of this compound have been investigated for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .

Neurotransmitter Research

This compound is utilized in studies focusing on neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that it may influence the release or reuptake of these neurotransmitters, making it a valuable tool for understanding the mechanisms underlying various mental health conditions. Investigations have shown that compounds similar to this compound can affect mood regulation and cognitive functions .

Analytical Chemistry

In analytical chemistry, this compound is employed in methods to detect and quantify related substances. Its unique chemical characteristics facilitate the development of sensitive assays for quality control in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry often utilize this compound as a standard or calibration reference .

Material Science

The properties of this compound extend into material science, where it is explored for developing advanced materials, including polymers and coatings. Its ability to form stable bonds with various substrates enhances the performance of materials used in electronics and protective coatings .

Biological Studies

Researchers utilize this compound to explore its biological activity, contributing to the discovery of new therapeutic agents. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Additionally, its interactions with cellular processes are under investigation to better understand its potential therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Pharmaceutical Efficacy : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential use in treating major depressive disorder.

- Neurotransmitter Modulation : Research indicated that the compound could enhance serotonin levels in specific brain regions, providing insights into its role as a neuroactive agent.

- Analytical Applications : In quality control settings, this compound has been effectively used to ensure the purity of pharmaceutical products through advanced analytical techniques .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity. The hydroxymethyl and carbonitrile groups play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carbonitrile group.

4-Cyanophenol: Contains a cyanide group but differs in the overall structure.

N-Benzyl-4-piperidone: Similar benzyl substitution but differs in the functional groups attached to the piperidine ring

Uniqueness: 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups on the piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile (CAS No. 162686-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. For instance, a structure-activity relationship study indicated that modifications in the piperidine scaffold could enhance activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving IC50 values as low as 8–10 μM .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| This compound | Mtb Inhibition | 8–10 |

| Other Piperidine Derivatives | Mtb Inhibition | 13–22 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values ranged from 19.9 to 75.3 μM, indicating moderate potency compared to non-cancerous cells .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| OVCAR-3 | 31.5 |

| COV318 | 43.9 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes involved in metabolic pathways. For example, it has been suggested that the compound acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism . This interaction could lead to increased levels of endocannabinoids, potentially contributing to its therapeutic effects.

Case Studies

A notable study focused on the modification of the piperidine scaffold to improve drug-like properties and biological activity. This research revealed that specific substitutions on the benzyl group could significantly enhance the compound's potency against cancer cell lines while reducing lipophilicity, which is often associated with improved pharmacokinetic profiles .

Propiedades

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPSSIFICGGLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625199 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162686-53-5 | |

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.